molecular formula C31H42N4O4 B1234471 Integerrenine

Integerrenine

Cat. No. B1234471
M. Wt: 534.7 g/mol
InChI Key: KGRSGRNSVOPQEA-NNQIDPCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Integerrenine is a cyclic peptide.

Scientific Research Applications

Kynurenine Pathway and Neurodegenerative Disorders

Integerrenine, as part of the kynurenine family, has been a subject of extensive research due to its role in neurodegenerative disorders. Kynurenines, including kynurenic acid derived from the essential amino acid tryptophan, have been linked to diseases such as the AIDS-dementia complex and Huntington's disease. Kynurenic acid, in particular, has gained attention for its use in identifying glutamate-releasing synapses and has led to the development of drugs for epilepsy and stroke treatment (Stone, 2001).

Neurobiology of Kynurenine Pathway

The kynurenine pathway's involvement in both physiology and major brain diseases has been a major focus. The pathway's ability to modulate various neurotransmitter systems and its regulation under stress and infection highlight its potential role in psychiatric and neurological disorders. This research avenue is expected to lead to new therapeutic approaches by targeting kynurenine pathway metabolism (Schwarcz & Stone, 2017).

Alkaloids and Toxicity Studies

Research on alkaloids extracted from Senecio brasiliensis, including integerrimine, has shown their ability to induce acute toxicity in mice and increase micronucleus frequencies in mouse bone marrow. This highlights integerrimine's relevance in studies related to cellular and genetic toxicity (Santos-Mello et al., 2002).

Endocrine Disruption Studies

Integerrenine has also been studied in the context of endocrine disruption. A study on the estuarine mysid Neomysis integer exposed to various compounds, including integerrimine, revealed significant impacts on energy and steroid metabolism at environmentally realistic levels of endocrine disruptors. This research provides insights into the endocrine-disruptive activity of chemicals and their ecological implications (Verslycke et al., 2004).

properties

Product Name

Integerrenine

Molecular Formula

C31H42N4O4

Molecular Weight

534.7 g/mol

IUPAC Name

(2S,3R)-2-(dimethylamino)-3-methyl-N-[(3R,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide

InChI

InChI=1S/C31H42N4O4/c1-7-21(4)27(35(5)6)31(38)34-26-28(23-11-9-8-10-12-23)39-24-15-13-22(14-16-24)17-18-32-29(36)25(19-20(2)3)33-30(26)37/h8-18,20-21,25-28H,7,19H2,1-6H3,(H,32,36)(H,33,37)(H,34,38)/b18-17-/t21-,25+,26+,27+,28-/m1/s1

InChI Key

KGRSGRNSVOPQEA-NNQIDPCFSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)N[C@H]1[C@H](OC2=CC=C(C=C2)/C=C\NC(=O)[C@@H](NC1=O)CC(C)C)C3=CC=CC=C3)N(C)C

Canonical SMILES

CCC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)CC(C)C)C3=CC=CC=C3)N(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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